Boc-Lys(Fmoc)-OH

Catalog No.
S682756
CAS No.
84624-27-1
M.F
C26H32N2O6
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Lys(Fmoc)-OH

CAS Number

84624-27-1

Product Name

Boc-Lys(Fmoc)-OH

IUPAC Name

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1

InChI Key

JYEVQYFWINBXJU-QFIPXVFZSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Synonyms

Boc-Lys(Fmoc)-OH;84624-27-1;N-Boc-N'-Fmoc-L-Lysine;ST51012428;N-Boc-N-Fmoc-L-Lysine;Nalpha-Boc-Nepsilon-Fmoc-L-lysine;N-epsilon-FMOC-alpha-t-BOC-L-LYSINE;PubChem14939;15435_ALDRICH;SCHEMBL999302;N|A-Boc-N|A-Fmoc-L-lysine;15435_FLUKA;CTK8C6853;JYEVQYFWINBXJU-QFIPXVFZSA-N;MolPort-003-926-792;N-a-Boc-N-Epsilon-Fmoc-L-lysine;ZINC5460008;CB-349;AKOS015922788;RTR-026160;N(alpha)-boc-N(epsilon)-fmoc-L-lysine;AJ-54145;AK-50166;K511;KB-59036

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Building Block for Peptide Synthesis:

Boc-Lys(Fmoc)-OH, also known as N-alpha-(tert-butyloxycarbonyl)-L-lysine-(9-fluorenylmethoxycarbonyl)-OH, is a key building block employed in the solid-phase peptide synthesis (SPPS) technique [, ]. SPPS is a widely used method for the chemical synthesis of peptides, which are chains of amino acids.

Structure and Function:

Boc-Lys(Fmoc)-OH possesses two protecting groups:

  • tert-butyloxycarbonyl (Boc): This group protects the alpha-amino group (N-terminus) of the lysine residue during peptide chain elongation [].
  • 9-fluorenylmethoxycarbonyl (Fmoc): This group protects the side chain of the lysine residue (epsilon-amino group) during peptide chain elongation [].

The selective removal (deprotection) of these groups allows for the controlled formation of peptide bonds between Boc-Lys(Fmoc)-OH and other amino acid building blocks, ultimately leading to the desired peptide sequence.

Deprotection Strategy:

The Boc group in Boc-Lys(Fmoc)-OH is typically removed using a mild acidic solution, while the Fmoc group can be selectively cleaved using piperidine, a basic solution []. This orthogonal deprotection strategy enables the stepwise assembly of peptides with precise control over the order of amino acid incorporation.

Applications:

Boc-Lys(Fmoc)-OH finds applications in various scientific research fields, including:

  • Drug discovery: The synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides, for potential therapeutic applications [].
  • Protein engineering: The creation of modified peptides with specific properties for functional studies and potential therapeutic development [].
  • Bioconjugation: The attachment of bioactive molecules to peptides for targeted drug delivery or imaging purposes [].

Boc-Lys(Fmoc)-OH, also known as N-alpha-tert-butoxycarbonyl-N-epsilon-9-fluorenylmethyloxycarbonyl-L-lysine, is a derivative of the essential amino acid lysine. This compound features two protective groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are critical in peptide synthesis as they prevent unwanted reactions, allowing for selective formation of peptide bonds. The compound has a molecular formula of C26H32N2O6 and a molecular weight of 468.54 g/mol .

Boc-Lys(Fmoc)-OH itself does not have a specific mechanism of action. It functions as a protected amino acid building block specifically designed for solid-phase peptide synthesis (SPPS) []. During SPPS, the Boc group ensures the ε-amino group of lysine remains unreactive while the Fmoc group safeguards the C-terminus. The sequential deprotection and coupling reactions with other amino acid building blocks ultimately lead to the formation of the desired peptide sequence.

Boc-Lys(Fmoc)-OH may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. It is recommended to handle the compound with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [].

Additional Points

  • The purity of commercially available Boc-Lys(Fmoc)-OH is typically high (≥98%) to ensure efficient peptide synthesis.
  • The presence of the Boc and Fmoc groups allows for orthogonal protection, enabling selective manipulation of the desired functional group during peptide chain assembly.

  • Deprotection Reactions: The Boc and Fmoc groups can be selectively removed using specific reagents. Trifluoroacetic acid is commonly used to remove the Boc group, while piperidine is employed for the removal of the Fmoc group.
  • Peptide Bond Formation: This compound acts as a building block in peptide synthesis, reacting with other amino acids to form peptide bonds. Common coupling reagents include 1-hydroxybenzotriazole and N,N’-diisopropylcarbodiimide .

Major Products

The primary products from these reactions include deprotected lysine and peptide chains containing lysine residues.

Boc-Lys(Fmoc)-OH has significant implications in biological research and drug development. It is utilized in synthesizing peptide-based drugs, which can target various biological pathways. The compound's ability to form stable peptides allows for the exploration of therapeutic agents that mimic natural proteins or peptides, contributing to advancements in medicinal chemistry .

The synthesis of Boc-Lys(Fmoc)-OH typically involves the following steps:

  • Protection of the Alpha-Amino Group: This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate.
  • Protection of the Epsilon-Amino Group: The Boc-protected lysine is then reacted with Fmoc-N-hydroxysuccinimide ester, again in the presence of a base like sodium bicarbonate.

These steps ensure that both amino groups are protected, allowing for controlled reactions during peptide synthesis .

Boc-Lys(Fmoc)-OH finds widespread applications in:

  • Peptide Synthesis: As a fundamental building block for constructing peptides and proteins.
  • Drug Development: In creating peptide-based drugs that can interact with biological systems.
  • Biomaterials: In developing hydrogels and nanofibers for drug delivery and tissue engineering applications .

Research has indicated that Boc-Lys(Fmoc)-OH can interact with various biological molecules, enhancing its utility in drug design. Its structural properties allow it to mimic natural peptides, facilitating interactions with receptors or enzymes involved in physiological processes. Studies focusing on its binding affinities and functional roles are ongoing to better understand its potential therapeutic applications .

Boc-Lys(Fmoc)-OH shares similarities with several other protected amino acids used in peptide synthesis:

Compound NameDescription
Boc-Lys(Boc)-OHBoth alpha and epsilon amino groups are protected by Boc groups.
Fmoc-Lys(Fmoc)-OHBoth alpha and epsilon amino groups are protected by Fmoc groups.
Fmoc-Lys(Boc)-OHCombination of Fmoc protection at the alpha position and Boc protection at the epsilon position.

The uniqueness of Boc-Lys(Fmoc)-OH lies in its combination of both Boc and Fmoc protective groups, allowing for greater flexibility during peptide synthesis. This dual protection enables selective deprotection strategies that facilitate precise assembly of peptides .

Boc-Lys(Fmoc)-OH, with the Chemical Abstracts Service (CAS) number 84624-27-1, represents a sophisticated example of orthogonal protection in amino acid chemistry. The compound's molecular formula is C₂₆H₃₂N₂O₆, yielding a molecular weight of 468.54 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid. This nomenclature reflects the dual protection strategy employed, where the α-amino group of lysine is protected by the Boc group, while the ε-amino group on the side chain bears the Fmoc protecting group.

The structural architecture of Boc-Lys(Fmoc)-OH embodies the principle of orthogonal protection, where two different protecting groups can be removed under mutually exclusive conditions. The Boc group, attached to the α-amino position, is characterized by its acid lability and can be removed using trifluoroacetic acid (TFA) under acidic conditions. Conversely, the Fmoc group protecting the ε-amino function exhibits base lability and is readily cleaved using piperidine or other basic reagents. This complementary reactivity profile enables sequential and selective deprotection during peptide synthesis, providing synthetic chemists with unprecedented control over the assembly process.

The lysine backbone itself contributes significantly to the compound's utility in peptide synthesis. As a basic amino acid with a positively charged side chain at physiological pH, lysine residues are crucial for protein-protein interactions, membrane binding, and enzymatic activity. The incorporation of properly protected lysine derivatives like Boc-Lys(Fmoc)-OH allows for the construction of peptides that maintain these critical biological functions while enabling synthetic manipulation during the assembly process.

Historical Development in Peptide Chemistry

The development of Boc-Lys(Fmoc)-OH can be traced to the revolutionary advances in peptide synthesis methodology that emerged in the latter half of the 20th century. The foundations were laid by Robert Bruce Merrifield's groundbreaking work on solid-phase peptide synthesis (SPPS) in 1963, which fundamentally transformed peptide chemistry by enabling the automated assembly of peptide chains on solid supports. Merrifield's initial approach utilized the benzyloxycarbonyl (Z) protecting group, but the harsh conditions required for its removal limited the scope of accessible peptide structures.

The introduction of the tert-butoxycarbonyl (Boc) protecting group by Louis A. Carpino in the 1960s marked a significant advancement in peptide chemistry. The Boc group's enhanced acid lability compared to the Z group enabled milder deprotection conditions, reducing side reactions and improving overall synthetic efficiency. Carpino's work demonstrated that Boc groups could be rapidly removed using TFA in dichloromethane or hydrochloric acid in dioxane, conditions that were significantly gentler than the hydrogenolysis required for Z group removal.

The subsequent development of the fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino in the 1970s addressed limitations inherent in the Boc strategy, particularly the acid-mediated side reactions that could occur with sensitive amino acid residues. The Fmoc group's base lability provided an orthogonal protection strategy that was completely incompatible with Boc chemistry, enabling the development of more sophisticated protection schemes. This orthogonality concept, formally defined by Barany and colleagues in 1977, established the theoretical framework for designing protection strategies where different protecting groups could be removed independently without affecting others.

The evolution toward dual-protected amino acids like Boc-Lys(Fmoc)-OH represents the practical implementation of orthogonal protection principles. This development enabled synthetic chemists to incorporate lysine residues into peptides while maintaining control over both the α-amino group and the side chain amino function. The historical significance of this advancement cannot be overstated, as it opened new possibilities for peptide cyclization, bioconjugation, and the synthesis of complex peptide architectures that were previously inaccessible.

Orthogonal Protection Strategy Significance

The orthogonal protection strategy embodied by Boc-Lys(Fmoc)-OH represents a paradigm shift in peptide synthesis methodology, enabling unprecedented control over peptide assembly and modification processes. The term "orthogonal" in chemical protection refers to the ability to selectively remove one protecting group in the presence of others that remain stable under the deprotection conditions. This principle is crucial for the synthesis of complex peptides, cyclic structures, and bioconjugates where selective modification of specific functional groups is required.

In the context of Boc-Lys(Fmoc)-OH, the orthogonal protection strategy manifests through the complementary stability profiles of the Boc and Fmoc groups. The Boc group on the α-amino position is stable under basic conditions but readily cleaved under acidic conditions, typically using TFA concentrations ranging from 1% to 95% depending on the specific application. This acid lability makes the Boc group ideal for temporary protection during peptide chain assembly, where it can be removed to enable coupling of the next amino acid residue.

Conversely, the Fmoc group protecting the lysine side chain exhibits remarkable stability under acidic conditions but is rapidly cleaved under basic conditions. Treatment with 20% piperidine in dimethylformamide (DMF) for 2-20 minutes is typically sufficient for complete Fmoc removal, depending on the specific peptide sequence and steric environment. This base-mediated deprotection proceeds through a β-elimination mechanism, generating the fluorenyl cation and releasing carbon dioxide along with the free amino group.

The practical significance of this orthogonal protection becomes apparent in complex synthetic scenarios. For instance, in the synthesis of cyclic peptides, the Fmoc group can be selectively removed from the lysine side chain while leaving the Boc group intact, enabling cyclization through amide bond formation between the newly liberated amino group and a carboxylic acid elsewhere in the molecule. This level of selectivity is essential for achieving the precise molecular architectures required in therapeutic peptide development and chemical biology applications.

Role in Contemporary Peptide Research

Contemporary peptide research has embraced Boc-Lys(Fmoc)-OH as an essential building block for advanced synthetic applications, particularly in the development of therapeutic agents and diagnostic compounds. The compound's utility extends far beyond traditional peptide synthesis to encompass cutting-edge applications in medicinal chemistry, molecular imaging, and targeted drug delivery. Recent research has demonstrated the critical role of this protected amino acid derivative in the synthesis of complex molecular architectures that address pressing medical needs.

One of the most significant contemporary applications involves the synthesis of fibroblast activation protein inhibitor (FAPI) dimers for cancer theranostics. In this application, Fmoc-Lys(Boc)-OH serves as a crucial linker molecule, enabling the conjugation of two FAPI-04 structures through amide bond formation. The resulting DOTA-Suc-Lys-(FAPI-04)₂ complex demonstrated enhanced tumor uptake compared to monomeric FAPI compounds, with tumor accumulation approximately twice that of the single FAPI-04 molecule. This enhanced binding affinity translates to improved retention times at tumor sites, addressing a critical limitation of first-generation FAPI compounds in radionuclide therapy applications.

The compound's role in bioconjugation chemistry has expanded significantly with the development of new coupling methodologies and automated synthesis platforms. Modern peptide synthesizers can accommodate the orthogonal protection requirements of Boc-Lys(Fmoc)-OH, enabling high-throughput synthesis of peptide libraries for drug discovery applications. The automated coupling protocols typically employ coupling reagents such as HCTU, HATU, or HBTU in combination with N-methylmorpholine or diisopropylethylamine to achieve efficient amide bond formation.

Contemporary research has also highlighted the importance of Boc-Lys(Fmoc)-OH in the synthesis of cyclic peptides, which represent a growing class of therapeutic agents with enhanced metabolic stability and target selectivity. The orthogonal protection strategy enables precise control over cyclization reactions, allowing chemists to construct head-to-tail cyclic peptides, side-chain-to-side-chain bridges, and complex multicyclic architectures. These structural features are particularly valuable in the development of peptide therapeutics targeting protein-protein interactions, where conformational constraint can dramatically enhance binding affinity and selectivity.

Molecular Structure and Formula (C26H32N2O6)

Boc-Lys(Fmoc)-OH, systematically named N-alpha-tert-butyloxycarbonyl-N-epsilon-9-fluorenylmethoxycarbonyl-L-lysine, represents a doubly protected derivative of the essential amino acid lysine [1] [3]. The compound features the molecular formula C26H32N2O6 with a precise molecular weight of 468.54 g/mol [1] [3] [6]. The exact mass has been determined through high-resolution mass spectrometry to be 468.226044 [12] [24].

The molecular structure incorporates two distinct protecting groups strategically positioned on the lysine backbone [1] [11]. The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the epsilon-amino group on the side chain bears a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group [3] [10] [11]. This dual protection strategy renders the compound particularly valuable in solid-phase peptide synthesis applications [14] [21].

The compound is assigned CAS number 84624-27-1 and MDL number MFCD00062032 [1] [3] [6]. The structural configuration exhibits L-stereochemistry at the alpha-carbon, consistent with naturally occurring lysine [1] [22].

PropertyValue
Molecular FormulaC26H32N2O6 [1] [3]
Molecular Weight468.54 g/mol [3] [6]
Exact Mass468.226044 [12] [24]
CAS Number84624-27-1 [1] [3]
MDL NumberMFCD00062032 [1] [6]

Physical Characteristics and Appearance

Boc-Lys(Fmoc)-OH manifests as a crystalline powder under standard ambient conditions [3] [18] [19]. The compound exhibits a characteristic white to off-white coloration, with some suppliers reporting slight variations toward light yellow in certain batches [5] [18] [19].

The melting point demonstrates thermal decomposition behavior, occurring within the range of 130-135°C [5] [12] [19]. Alternative sources report melting point ranges of 93-96°C [22] and 125-140°C [18], indicating potential variability based on crystalline form and purity levels. The density of the compound has been determined to be 1.2±0.1 g/cm³ [12] [24] [25].

Thermodynamic properties reveal a calculated boiling point of 685.7±55.0°C at 760 mmHg [12] [24], though this represents a theoretical value given the compound's thermal decomposition characteristics. The flash point has been established at 368.5±31.5°C [12] [24] [25].

The refractive index measurement yields a value of 1.566 [12] [22] [24], providing important optical characterization data. Vapor pressure measurements indicate minimal volatility with values of 0.0±2.2 mmHg at 25°C [24] [25].

Physical PropertyValue
Physical FormCrystalline powder [3] [18]
AppearanceWhite to off-white [5] [18] [19]
Melting Point130-135°C (decomposition) [5] [12]
Density1.2±0.1 g/cm³ [12] [24]
Refractive Index1.566 [12] [22] [24]
Flash Point368.5±31.5°C [12] [24]
Vapor Pressure0.0±2.2 mmHg at 25°C [24] [25]

Spectroscopic Profiles and Analytical Signatures

The spectroscopic characterization of Boc-Lys(Fmoc)-OH reveals distinctive analytical signatures that facilitate identification and purity assessment [18] [21]. Optical rotation measurements demonstrate stereochemical specificity, with values of [α]20/D = -12±1° when measured at c=1 in dimethylformamide [5] [19] [23]. Alternative measurements in ethyl acetate yield [α]20/D = +3.3±0.5° at c=1% [6] [22], indicating solvent-dependent optical behavior.

High-performance liquid chromatography analysis consistently demonstrates purity levels exceeding 98-99% for commercial preparations [3] [6] [18] [21]. The compound exhibits characteristic retention behavior on reverse-phase columns using acetonitrile-water gradient systems with trifluoroacetic acid modifiers [13].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation [18] [20]. Proton nuclear magnetic resonance spectra in deuterated dimethyl sulfoxide reveal characteristic signals consistent with the Fmoc and Boc protecting groups alongside the lysine backbone [18].

Mass spectrometry analysis yields the expected molecular ion peaks corresponding to the theoretical molecular weight [1] [3]. The compound demonstrates predictable fragmentation patterns under electron impact and electrospray ionization conditions [18].

The calculated partition coefficient (LogP) value of 4.97 indicates significant lipophilic character [12] [24] [25]. The predicted acid dissociation constant (pKa) of 3.88±0.21 reflects the carboxylic acid functionality [5] [19].

Spectroscopic ParameterValue
Optical Rotation [α]20/D (DMF)-12±1° [5] [19]
Optical Rotation [α]20/D (ethyl acetate)+3.3±0.5° [6] [22]
HPLC Purity≥98-99% [3] [18] [21]
LogP4.97 [12] [24]
pKa (predicted)3.88±0.21 [5] [19]
Topological Polar Surface Area113.96 Ų [12]

Stability Parameters Under Various Conditions

Boc-Lys(Fmoc)-OH demonstrates satisfactory stability under appropriately controlled storage conditions [15] [19] [21]. The recommended storage temperature range of 2-8°C ensures optimal long-term stability and prevents degradation [6] [9] [20] [21]. Some suppliers indicate acceptable storage at temperatures up to 30°C for shorter durations [5] [19].

The compound exhibits moisture sensitivity, necessitating storage in dry, well-ventilated environments with tightly sealed containers [15] [19]. Protection from light exposure is recommended to prevent photodegradation of the fluorenyl chromophore [15].

Chemical stability assessments indicate compatibility with standard laboratory conditions when stored appropriately [15] [19]. The compound demonstrates stability under the basic conditions typically employed during Fmoc deprotection cycles in peptide synthesis [11] [14]. Conversely, the Boc protecting group remains stable under these basic conditions but is readily cleaved under acidic conditions using trifluoroacetic acid [11] [14].

Incompatibility has been identified with strong oxidizing agents, which may cause degradation of the protecting groups or the amino acid backbone [15] [19]. The compound should be stored away from sources of heat, sparks, and open flames due to its organic nature [15].

Thermal stability analysis indicates decomposition begins around the melting point range, with complete thermal degradation occurring at elevated temperatures [5] [12] [19]. The compound maintains structural integrity under normal laboratory handling conditions [15] [19].

Stability ParameterCondition
Storage Temperature2-8°C (optimal) [6] [9] [20]
Moisture ControlStore in dry conditions [15] [19]
Light SensitivityProtect from light [15]
Chemical StabilityStable under recommended conditions [15] [19]
Thermal StabilityDecomposes at melting point [5] [12]
IncompatibilitiesStrong oxidizing agents [15] [19]

Solubility Profile in Common Solvents

The solubility characteristics of Boc-Lys(Fmoc)-OH reflect its amphiphilic nature, incorporating both hydrophilic and lipophilic structural elements [8] [11] [19]. Water solubility is limited, with the compound classified as slightly soluble in aqueous media [5] [8] [19]. This limited aqueous solubility is attributed to the hydrophobic Fmoc and Boc protecting groups [11].

Excellent solubility is observed in polar aprotic solvents commonly employed in peptide synthesis [8] [11] [19]. Dimethylformamide provides clear solutions at concentrations of 1 mmol in 2 mL, meeting standard peptide synthesis requirements [3] [11]. Dimethyl sulfoxide demonstrates superior solvation capacity with solubility exceeding 100.8 mg/mL [8].

Halogenated solvents including chloroform and dichloromethane readily dissolve the compound, facilitating purification and analytical procedures [5] [19]. Ethyl acetate provides good solubility, supporting extraction and crystallization protocols [5] [19]. Acetone similarly demonstrates effective solvation properties [5] [19].

Alcoholic solvents exhibit moderate to good solubility characteristics [8]. Ethanol dissolves the compound at concentrations exceeding 51 mg/mL, providing options for recrystallization procedures [8]. The solubility profile supports various synthetic and analytical applications across multiple solvent systems [11] [19].

The comprehensive solubility data enables optimal solvent selection for specific applications, whether in synthesis, purification, or analytical characterization [8] [11] [19].

SolventSolubility
WaterSlightly soluble [5] [8] [19]
DimethylformamideClear solution (1 mmol/2 mL) [3] [11]
Dimethyl sulfoxide≥100.8 mg/mL [8]
ChloroformSoluble [5] [19]
DichloromethaneSoluble [5] [19]
Ethyl AcetateSoluble [5] [19]
AcetoneSoluble [5] [19]
Ethanol≥51 mg/mL [8]

The laboratory-scale synthesis of N-alpha-tert-butoxycarbonyl-N-epsilon-9-fluorenylmethyloxycarbonyl-L-lysine employs several established methodologies, each offering distinct advantages and challenges. The traditional Boc protection route represents the most widely adopted approach, involving sequential protection of the amino groups of L-lysine [1] [2]. This method begins with the protection of the alpha-amino group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine, followed by subsequent protection of the epsilon-amino group with 9-fluorenylmethyl succinimidyl carbonate [3] [4].

The Fmoc-first protection route offers an alternative strategy where the 9-fluorenylmethyloxycarbonyl group is introduced first, followed by tert-butoxycarbonyl protection [5]. This approach utilizes Fmoc chloride in alkaline conditions, followed by treatment with di-tert-butyl dicarbonate. Research has demonstrated that this method can achieve yields of 88-95% with high purity products [6] [5].

A particularly innovative approach involves the boron trifluoride chelation method, which has shown remarkable efficiency in industrial applications [5]. This method employs boron trifluoride as a chelating agent to protect the alpha-amino and carboxyl groups of lysine, followed by selective protection of the epsilon-amino group with Boc anhydride. The process involves dissolution of lysine in tetrahydrofuran, addition of N-methylmorpholine under ice bath conditions, and subsequent treatment with boron trifluoride tetrahydrofuran solution at elevated temperatures [5]. This method has demonstrated the ability to reduce production costs by 15% compared to traditional methods while achieving yields exceeding 93% [5].

The simultaneous protection method represents a one-pot approach where both protecting groups are introduced concurrently [7]. This methodology requires careful optimization of reaction conditions and stoichiometry to prevent side reactions and ensure selective protection. The method typically employs dichloromethane or dimethylformamide as solvents, with reaction temperatures maintained at ambient conditions [7].

Advanced synthetic approaches have also explored the use of N-carboxyanhydrides as starting materials, which offer superior atom economy and reduced environmental impact [8]. This green chemistry approach utilizes aqueous buffer systems with pH control to prevent polymerization of the carboxyanhydride reactants. The method requires minimal side-chain protection and demonstrates excellent compatibility with environmentally benign reaction conditions [8].

Industrial Production Methodologies

Industrial production of N-alpha-tert-butoxycarbonyl-N-epsilon-9-fluorenylmethyloxycarbonyl-L-lysine follows well-established protocols adapted for large-scale manufacturing. The bulk synthesis approach involves the reaction of large quantities of lysine with Fmoc chloride and Boc anhydride under controlled conditions to ensure high yield and purity . Industrial protocols prioritize efficiency and scalability through the implementation of continuous flow synthesis systems .

Reactor design plays a crucial role in industrial production, with tubular reactors providing optimal mixing and heat transfer characteristics . The continuous flow methodology allows for precise control of reaction parameters including temperature, residence time, and reagent stoichiometry. This approach has demonstrated significant advantages in terms of product consistency and reduction of batch-to-batch variability [11].

The automated peptide synthesizer technology has been successfully adapted for large-scale production of protected amino acids [11]. These systems utilize computer-controlled addition of reagents, automated washing cycles, and real-time monitoring of reaction progress. The integration of microwave-assisted heating has further enhanced reaction efficiency, reducing synthesis times from hours to minutes while maintaining product quality [11].

Process optimization strategies in industrial settings focus on maximizing throughput while minimizing waste generation [12]. The implementation of solvent recycling systems has become standard practice, with acetonitrile recovery established as a primary target, followed by recovery of dimethylformamide and methyl tert-butyl ether [13]. These initiatives significantly reduce hazardous waste generation and operational costs [13].

The scaling considerations for industrial production encompass equipment design, safety protocols, and quality assurance measures. Multi-ton reactors equipped with integrated monitoring systems ensure consistent product quality across large production batches [11]. The typical production time for commercial-scale batches ranges from 3-7 days, depending on the specific synthetic route and purification requirements [11].

Cost optimization in industrial production has been achieved through process intensification and reagent efficiency improvements. Studies have demonstrated that industrial-scale methods can reduce production costs by 15% through streamlined reagent use and one-pot reaction sequences . The estimated production costs range from $20-150 per kilogram for large-scale manufacturing, compared to $500-2000 per kilogram for laboratory-scale synthesis [11].

Purification Techniques and Quality Control

The purification of N-alpha-tert-butoxycarbonyl-N-epsilon-9-fluorenylmethyloxycarbonyl-L-lysine requires sophisticated analytical and preparative methodologies to achieve the high purity standards demanded for pharmaceutical applications. High-performance liquid chromatography represents the gold standard for both analytical characterization and preparative purification [14] [15].

Reverse-phase HPLC methodology utilizes polar-embedded C18 columns with gradient elution systems employing acetonitrile and water with trifluoroacetic acid modifiers [14]. The method typically achieves detection limits of 0.02-0.05% for impurities and provides quantitative analysis with recoveries exceeding 92% [15]. Advanced detection systems incorporating ultraviolet spectroscopy, charged aerosol detection, and mass spectrometry enable comprehensive impurity profiling [14].

Column chromatography using silica gel remains a fundamental purification technique for laboratory-scale preparations [3]. The method employs gradient elution with ethyl acetate and hexane systems, achieving purities of 95-98% with recoveries of 75-85% [3]. Optimization of solvent systems and column dimensions allows for effective separation of the target compound from synthetic byproducts and unreacted starting materials [3].

Crystallization and recrystallization techniques provide cost-effective purification methods suitable for large-scale production [7]. The selection of appropriate solvent systems, typically involving ethyl acetate, diethyl ether, or ethanol-water mixtures, enables the formation of high-quality crystals with purities exceeding 98% [7]. The crystallization process can be enhanced through temperature control, seeding techniques, and anti-solvent addition [7].

Quality control protocols for N-alpha-tert-butoxycarbonyl-N-epsilon-9-fluorenylmethyloxycarbonyl-L-lysine encompass multiple analytical techniques to ensure product specifications [1] [2]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with proton and carbon-13 spectra demonstrating characteristic signals for both protecting groups [6]. Mass spectrometry analysis confirms molecular weight and fragmentation patterns, with electrospray ionization providing sensitive detection of impurities [6].

Chiral purity analysis represents a critical quality control parameter, with specific optical rotation measurements and chiral HPLC analysis ensuring enantiomeric purity exceeding 99.5% [2]. Water content determination using Karl Fischer titration ensures moisture levels remain below 1.0%, preventing hydrolysis and degradation during storage [2].

Analytical method validation follows International Conference on Harmonisation guidelines, with linearity demonstrated over concentration ranges of 50-400 μg/mL [16]. The methods demonstrate precision with relative standard deviations below 2% and accuracy with recoveries between 98-102% [16]. Stability studies under various storage conditions provide data on product shelf-life and optimal storage requirements [15].

Green Chemistry Approaches for Sustainable Production

The development of environmentally sustainable production methods for N-alpha-tert-butoxycarbonyl-N-epsilon-9-fluorenylmethyloxycarbonyl-L-lysine has become increasingly important due to regulatory pressures and environmental concerns. Green solvent alternatives have emerged as a primary focus area, with propylene carbonate demonstrating excellent performance as a replacement for dichloromethane and dimethylformamide [17].

Propylene carbonate-based synthesis has been successfully demonstrated for both solution-phase and solid-phase peptide synthesis applications [17]. The solvent exhibits comparable coupling and deprotection efficiencies to conventional solvents while offering significantly reduced toxicity and environmental impact [17]. Chemical yields for both coupling and deprotection reactions in propylene carbonate are at least comparable to those obtained in conventional solvents, with no observed epimerization during synthesis [17].

Microwave-assisted synthesis represents a significant advancement in green chemistry applications, reducing reaction times and energy consumption while maintaining product quality [18] [19]. The technology enables speedier synthesis with reduced activator usage and has been successfully scaled to semi-industrial applications [20]. The combination of microwave heating with green solvents provides synergistic benefits in terms of both sustainability and productivity [20].

Solvent-free synthesis methodologies eliminate the use of organic solvents entirely, although yields are typically reduced to 60-80% compared to conventional methods [13]. These approaches utilize mechanochemistry or solid-state reactions to achieve product formation without solvent requirements [21]. While still in the research phase, these methods show promise for reducing environmental impact [21].

Aqueous buffer systems provide an environmentally benign alternative for certain synthetic transformations [22] [8]. The use of N-carboxyanhydrides in aqueous buffer with pH control enables peptide synthesis with minimal side-chain protection requirements [8]. This approach demonstrates excellent atom economy, with the release of carbon dioxide as the only byproduct [8].

Recyclable ionic liquids offer the potential for solvent reuse while maintaining reaction efficiency [20]. Although requiring high initial investment, these systems can achieve yields of 85-95% compared to conventional methods with the advantage of solvent recyclability [20]. The technology is currently limited to laboratory studies but shows promise for future commercial applications [20].

Supercritical carbon dioxide technology has found commercial application in amino acid synthesis and purification [23]. The method utilizes carbon dioxide as a non-toxic, recyclable solvent that can be easily separated from products [23]. Environmental impact is significantly reduced compared to conventional organic solvents, with the added benefit of improved product purity [23].

Life cycle assessment considerations have become integral to green chemistry development, with comprehensive evaluation of environmental impact from raw material sourcing through waste disposal [20]. The ReGreen protocol approach focuses on solvent and reagent recovery from waste streams, enabling reuse in subsequent syntheses [24]. This methodology has demonstrated successful recycling of ethyl acetate, dimethyl sulfoxide, and coupling additives without compromising product quality [24].

XLogP3

4.5

Dates

Last modified: 08-15-2023

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